What are the physical and chemical properties of 2,4,6-Triiodobenzoic acid?
What are the physical and chemical properties of 2,4,6-Triiodobenzoic acid?
[1]
Executive Summary
2,4,6-Triiodobenzoic acid (CAS: 2012-31-9) is a highly specialized organoiodine scaffold primarily utilized in the synthesis of radiopaque X-ray contrast media.[1][2][3] It is characterized by significant steric hindrance due to the iodine atoms at the ortho positions (2,6), which profoundly influences its chemical reactivity and acidity.[4]
CRITICAL ISOMER DISTINCTION: Researchers must distinguish this compound from 2,3,5-Triiodobenzoic acid (TIBA) (CAS: 88-82-4).
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2,3,5-TIBA: A well-known auxin polar transport inhibitor used in plant physiology.
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2,4,6-TIBA: A synthetic intermediate for pharmaceutical contrast agents (e.g., Acetrizoic acid, Diatrizoic acid). It does not typically function as an auxin inhibitor due to its symmetrical substitution pattern which prevents the necessary binding interactions observed with the 2,3,5-isomer.
Physicochemical Characterization
The physical behavior of 2,4,6-triiodobenzoic acid is dominated by the electron-withdrawing nature and steric bulk of the three iodine atoms.[4]
Table 1: Physical Constants & Properties
| Property | Value / Description | Notes |
| Molecular Formula | C₇H₃I₃O₂ | |
| Molecular Weight | 499.81 g/mol | High molecular weight due to iodine (126.9 amu × 3).[1] |
| Appearance | White to off-white crystalline powder | Discolors (yellow/brown) upon light exposure (iodine liberation). |
| Melting Point | 150°C – 155°C | Distinct from the 2,3,5-isomer (MP ~220-225°C). |
| pKa (Predicted) | ~1.34 ± 0.10 | Significantly more acidic than benzoic acid (pKa 4.20) due to the ortho effect and inductive withdrawal. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic iodine atoms dominate the solvation profile. |
| Solubility (Organics) | Soluble | Ethanol, DMSO, DMF, Acetone. |
| Solubility (Alkali) | Soluble | Dissolves in NaOH/KOH/Na₂CO₃ forming the carboxylate salt. |
Structural Analysis: Steric Inhibition of Resonance (SIR)
The iodine atoms at positions 2 and 6 force the carboxylic acid group out of the plane of the benzene ring.
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Consequence 1 (Acidity): The carboxyl group cannot conjugate with the aromatic ring. This loss of resonance stabilization in the neutral molecule, combined with the strong inductive electron withdrawal (-I effect) of the iodines, stabilizes the carboxylate anion, drastically lowering the pKa (increasing acidity).
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Consequence 2 (Reactivity): The carbonyl carbon is shielded from nucleophilic attack. Standard esterification methods (Fisher esterification) often fail; acid chloride pathways (using SOCl₂) are required.
Chemical Synthesis & Mechanism[6][7]
The synthesis of 2,4,6-triiodobenzoic acid derivatives typically proceeds via electrophilic aromatic substitution on an activated ring (e.g., 3-aminobenzoic acid), followed by modification of the amino group. Direct iodination of benzoic acid is difficult due to ring deactivation.
Protocol: Iodination of 3-Aminobenzoic Acid
This protocol describes the formation of the 2,4,6-triiodo scaffold, a critical step in generating contrast media precursors.
Reagents:
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3-Aminobenzoic acid (Precursor)
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Iodine Monochloride (ICl) (Iodinating agent)[3]
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Hydrochloric Acid (Solvent/Catalyst)
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Sodium Bisulfite (Quenching agent)
Step-by-Step Methodology:
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Dissolution: Dissolve 3-aminobenzoic acid in dilute HCl. The amine group is protonated, but the ring remains sufficiently activated for iodination relative to nitro- or unsubstituted benzoic acids.
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Iodination: Add Iodine Monochloride (ICl) dropwise at 75–85°C.
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Precipitation: The triiodinated product (3-amino-2,4,6-triiodobenzoic acid) precipitates as a solid due to increased hydrophobicity.
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Purification: Filter the solid and wash with sodium bisulfite solution to remove unreacted iodine (brown color). Recrystallize from glacial acetic acid.
Synthesis Pathway Diagram[6]
Caption: Synthetic divergence of the 2,4,6-triiodo scaffold. The pathway splits to form either the parent acid (via deamination) or contrast agents (via acetylation).
Applications in Drug Development[3][7]
X-Ray Contrast Media (Primary Use)
2,4,6-Triiodobenzoic acid serves as the foundational "tri-iodo" scaffold for modern ionic and non-ionic contrast agents.[3]
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Mechanism: Iodine has a high atomic number (Z=53) and high electron density, which efficiently absorbs X-rays (radiopacity).
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Derivatives:
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Acetrizoic Acid: The first tri-iodinated contrast agent.
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Diatrizoic Acid: A di-acetamido derivative with lower toxicity and higher solubility.
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Design Logic: The 2,4,6-substitution pattern is essential because it maximizes iodine content per molecule while maintaining chemical stability (the C-I bond is strong on the aromatic ring).
Biological Activity Note
While the 2,3,5-isomer is a potent auxin transport inhibitor, the 2,4,6-isomer shows negligible auxin inhibitory activity . In drug development, it is screened primarily for:
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Thyroid Hormone Analogues: Due to structural similarity to thyroxine (T4).
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Protein Binding: The hydrophobic iodine atoms can facilitate binding to albumin, affecting pharmacokinetics.
Analytical Methodologies
HPLC Protocol for Purity Analysis
Standard reverse-phase HPLC is the method of choice for quantifying 2,4,6-TIBA and separating it from partially iodinated impurities (e.g., mono- or di-iodobenzoic acids).
System Parameters:
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Column: C18 (Octadecyl) or Phenyl-Hexyl, 5 µm, 150 x 4.6 mm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
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Mobile Phase B: Acetonitrile (MeCN).
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Gradient:
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0-5 min: 20% B (Isocratic)
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5-20 min: 20% -> 80% B (Linear Ramp)
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20-25 min: 80% B (Wash)
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 240 nm (Aromatic ring absorption) or 254 nm.
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Sample Prep: Dissolve 10 mg sample in 1 mL Methanol or 50:50 MeCN:Water.
Self-Validating Check:
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The 2,4,6-isomer is more hydrophobic than its mono/di-iodo precursors. It should elute after the starting materials.
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If the peak shape is broad (tailing), the pH of the mobile phase is likely too high (ensure pH < pKa ~1.34 to keep the acid protonated).
References
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PubChem. 2,3,5-Triiodobenzoic Acid (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 2,4,6-Triiodobenzoic acid (EVT-3165480) | 2012-31-9 [evitachem.com]
- 4. 2,4,6-Triiodobenzoic Acid Research Chemical [benchchem.com]
- 5. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
